2-(Decanoylamino)-4-methylsulfanylbutanoic acid
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Overview
Description
2-(Decanoylamino)-4-methylsulfanylbutanoic acid is an organic compound that features a decanoylamino group, a methylsulfanyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decanoylamino)-4-methylsulfanylbutanoic acid typically involves the following steps:
Formation of the Decanoylamino Group: This can be achieved by reacting decanoic acid with an amine to form the corresponding amide.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the butanoic acid backbone with a methylsulfanyl group. This can be done using a methylthiolating agent under suitable conditions.
Final Assembly: The decanoylamino and methylsulfanyl groups are then introduced onto the butanoic acid backbone through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Decanoylamino)-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The decanoylamino group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the butanoic acid backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(Decanoylamino)-4-methylsulfanylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Decanoylamino)-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The decanoylamino group may interact with proteins or enzymes, altering their activity. The methylsulfanyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Octanoylamino)-4-methylsulfanylbutanoic acid
- 2-(Dodecanoylamino)-4-methylsulfanylbutanoic acid
- 2-(Hexanoylamino)-4-methylsulfanylbutanoic acid
Uniqueness
2-(Decanoylamino)-4-methylsulfanylbutanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
21394-48-9 |
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Molecular Formula |
C15H29NO3S |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
2-(decanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H29NO3S/c1-3-4-5-6-7-8-9-10-14(17)16-13(15(18)19)11-12-20-2/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
PECAWSDTQIFOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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